



# Edralbrutinib for Kinase Activity Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Edralbrutinib |           |
| Cat. No.:            | B3324443      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Edralbrutinib** (also known as TG-1701) is a potent and highly specific, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[4][5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. **Edralbrutinib** covalently binds to the cysteine 481 (Cys481) residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling.[7] Compared to the first-in-class BTK inhibitor ibrutinib, **Edralbrutinib** exhibits similar efficacy with greater selectivity, suggesting the potential for an improved safety profile.[1][8]

These application notes provide detailed protocols for evaluating the inhibitory activity of **Edralbrutinib** against BTK using both biochemical and cell-based kinase activity screening assays.

# Data Presentation: Inhibitory Activity of Edralbrutinib

The inhibitory potency and selectivity of **Edralbrutinib** have been characterized using various in vitro assays. The data presented below summarizes its activity against BTK and other







kinases.



| Inhibitor                  | Target<br>Kinase | Assay Type  | IC50 (nM) | Kd (nmol/L) | Reference |
|----------------------------|------------------|-------------|-----------|-------------|-----------|
| Edralbrutinib<br>(TG-1701) | втк              | Biochemical | 3         | 3           | [1][9]    |
| Ibrutinib                  | ВТК              | Biochemical | 1.5       | 1.5         | [9][10]   |
| Acalabrutinib              | ВТК              | Biochemical | 5.1       | -           | [9]       |
| Edralbrutinib<br>(TG-1701) | TEC              | Biochemical | 4         | -           | [9]       |
| Ibrutinib                  | TEC              | Biochemical | 7         | -           | [9]       |
| Acalabrutinib              | TEC              | Biochemical | 93        | -           | [9]       |
| Edralbrutinib<br>(TG-1701) | TXK              | Biochemical | 136       | -           | [9]       |
| Ibrutinib                  | TXK              | Biochemical | 2         | -           | [9]       |
| Acalabrutinib              | TXK              | Biochemical | 368       | -           | [9]       |
| Edralbrutinib<br>(TG-1701) | EGFR             | Biochemical | 270       | -           | [9]       |
| Ibrutinib                  | EGFR             | Biochemical | 5.3       | -           | [9]       |
| Acalabrutinib              | EGFR             | Biochemical | >1000     | -           | [9]       |
| Edralbrutinib<br>(TG-1701) | ITK              | Biochemical | >3000     | -           | [9]       |
| Ibrutinib                  | ITK              | Biochemical | 4.9       | -           | [9]       |
| Acalabrutinib              | ITK              | Biochemical | >1000     | -           | [9]       |
| Edralbrutinib<br>(TG-1701) | JAK3             | Biochemical | >3000     | -           | [9]       |
| Ibrutinib                  | JAK3             | Biochemical | 32        | -           | [9]       |
| Acalabrutinib              | JAK3             | Biochemical | >1000     | -           | [9]       |



IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.

## **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.



Click to download full resolution via product page

Caption: BTK Signaling Pathway and **Edralbrutinib**'s Point of Intervention.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tgtherapeutics.com [tgtherapeutics.com]
- 9. tgtherapeutics.com [tgtherapeutics.com]
- 10. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Edralbrutinib for Kinase Activity Screening Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324443#edralbrutinib-for-kinase-activity-screening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com